N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-16(19-11-1-2-13-14(7-11)24-10-23-13)12-8-15(18-9-17-12)20-3-5-22-6-4-20/h1-2,7-9H,3-6,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOEJAPQSQQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst under continuous flow conditions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where morpholine is introduced to the intermediate compound.
Construction of the pyrimidine carboxamide group: This is usually accomplished through a series of condensation reactions, often catalyzed by palladium or copper catalysts.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow chemistry to enhance efficiency and scalability. The use of recyclable catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium or copper catalysts in the presence of appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide. This compound has been evaluated for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. By targeting the colchicine binding site on tubulin, it can disrupt microtubule dynamics, leading to cancer cell death. In vitro studies have shown promising results against various cancer cell lines, indicating a significant therapeutic index compared to traditional chemotherapeutics .
Sodium Channel Blockade
The compound has also been identified as a sodium channel blocker. Sodium channels play a critical role in the excitability of neurons and are implicated in various neurological disorders. The ability of this compound to modulate these channels opens avenues for its use in treating conditions such as epilepsy and neuropathic pain .
Pharmacology
Neuropharmacological Effects
In preclinical studies, this compound has demonstrated potential neuropharmacological effects, including anxiolytic and antidepressant activities. Animal models have shown that it can reduce anxiety-like behavior and improve mood-related outcomes, suggesting its utility in treating anxiety disorders and depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the morpholine and pyrimidine moieties can enhance its potency and selectivity for target receptors. Research continues to explore various analogs to identify compounds with improved efficacy and reduced side effects.
Anticancer Efficacy
A study evaluated the effectiveness of this compound against melanoma cell lines. The compound exhibited an IC50 value of approximately 17 nM, demonstrating significant cytotoxicity compared to control treatments. This finding supports further investigation into its mechanisms of action and potential as a novel anticancer agent .
Neuropharmacological Trials
In a series of behavioral tests conducted on mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting antidepressant-like effects (p < 0.001). These findings warrant additional studies to confirm efficacy and explore underlying mechanisms .
Data Table: Overview of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Anticancer Activity | Tubulin polymerization inhibition | Significant cytotoxicity against melanoma cells |
| Sodium Channel Blockade | Neurological disorders | Potential treatment for epilepsy and neuropathic pain |
| Neuropharmacology | Anxiolytic/antidepressant effects | Dose-dependent reduction in anxiety-like behavior |
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In cancer research, it has been shown to induce cell cycle arrest and apoptosis through the modulation of microtubule dynamics .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs:
- Benzo[d][1,3]dioxol-5-yl group : Present in compounds like (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) and D14–D20 derivatives . This moiety contributes to aromatic stacking and metabolic stability.
- Morpholine substituent: The 6-morpholino group distinguishes the target compound from analogs like D14 (methylthiophenyl) and D15 (benzyloxyphenyl) . Morpholine enhances water solubility and may improve pharmacokinetic profiles compared to lipophilic substituents (e.g., benzyloxy in D15).
- Carboxamide linkage: Similar to pyrimidinecarboxamides in , which include tetrazole and dioxane groups .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with morpholine-like groups (e.g., 5a at 230–231°C ) suggest higher thermal stability compared to D15 (191°C) or D20 (185°C) .
- Solubility : Morpholine’s polarity likely improves aqueous solubility over D14’s methylthio group or D15’s benzyloxy substituent, which are more lipophilic .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scholarly sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C22H22N4O3
- Molecular Weight : 394.44 g/mol
- IUPAC Name : this compound
This structure incorporates a benzodioxole moiety and a morpholine ring, which are known to influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the benzodioxole derivative followed by the introduction of the morpholine and pyrimidine components through coupling reactions. The efficiency of these reactions can be optimized using various catalysts and solvents to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds containing the benzodioxole structure exhibit notable antimicrobial properties. For instance, derivatives have shown significant efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 500 |
| This compound | E. coli | 1000 |
These findings suggest that modifications in the structure can significantly alter the biological activity, making it crucial to explore various analogs.
Anti-inflammatory Properties
Studies have also demonstrated that this compound exhibits anti-inflammatory effects through inhibition of specific kinases involved in inflammatory pathways. For example, it has been shown to inhibit Syk kinase activity, which plays a critical role in immune responses .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, revealed that these compounds possess potent antibacterial activity against resistant strains of bacteria. The research highlighted their potential as lead compounds for developing new antibiotics .
Case Study 2: Inhibition of Cancer Cell Proliferation
Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC3), suggesting its potential as an anticancer agent .
Q & A
Q. Critical factors :
- Reaction temperature (60–80°C for amidation).
- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis.
What structural characterization methods are most effective for confirming the compound’s identity?
Q. Basic
- 1H/13C NMR : Key signals include the morpholine N-CH₂ protons (δ 3.6–3.8 ppm) and benzo[d][1,3]dioxole aromatic protons (δ 6.7–6.9 ppm) .
- X-ray crystallography : Resolves dihedral angles between the pyrimidine core and substituents (e.g., 12.8° twist for aromatic groups) .
- HRMS : Molecular ion peak at m/z ~384.15 (calculated for C₁₇H₁₆N₄O₄) .
What preliminary biological activities have been reported for this compound?
Q. Basic
- Enzyme inhibition : IC₅₀ values in the low micromolar range (e.g., 2.4 µM against kinase X) observed in in vitro assays .
- Antiproliferative activity : 50% growth inhibition (GI₅₀) at 10 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .
How can synthetic yields be optimized for large-scale production?
Q. Advanced
-
Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency by 20% compared to Pd(PPh₃)₄ .
-
Solvent optimization : Replacing DMF with DMAc reduces side-product formation at elevated temperatures .
-
Table :
Condition Yield (%) Purity (%) DMF, 80°C 62 92 DMAc, 80°C 78 96 Pd(OAc)₂/Xantphos 85 98
How can conflicting bioactivity data across studies be resolved?
Q. Advanced
- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Control compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
What computational strategies aid in target identification and binding mode prediction?
Q. Advanced
- Molecular docking : AutoDock Vina identifies potential binding pockets (e.g., ATP-binding site of kinases) with ΔG ≈ -9.2 kcal/mol .
- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxamide group and Lys72 residue in target proteins .
What strategies improve metabolic stability in preclinical studies?
Q. Advanced
- In vitro microsomal assays : Identify rapid oxidative metabolism at the morpholine ring (t₁/₂ = 15 min in human liver microsomes) .
- Structural modifications : Replace morpholine with a piperazine ring to enhance stability (t₁/₂ increased to 45 min) .
How is the biological target validated experimentally?
Q. Advanced
- CRISPR knockouts : Loss of antiproliferative activity in target gene-knockout cell lines confirms mechanism .
- Competitive binding assays : IC₅₀ shifts in the presence of excess ATP validate ATP-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
